3,6,9,12,15,18-Hexaoxadotriacontan-1-ol
Description
used in purifying lipases via detergent-based aqueous two-phase systems
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-28-17-19-30-21-23-32-25-26-33-24-22-31-20-18-29-16-14-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOAVXMJUDBIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199520 | |
| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5157-04-0 | |
| Record name | 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18-hexaoxadotriacontan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Chemical Modification Studies of Hexaethylene Glycol Monotetradecyl Ether
Ethoxylation Methodologies for Polyethylene (B3416737) Glycol Ether Synthesis
The primary industrial method for synthesizing hexaethylene glycol monotetradecyl ether and related polyethylene glycol ethers is ethoxylation. wikipedia.org This process involves the addition of ethylene (B1197577) oxide to a substrate, typically a fatty alcohol. wikipedia.orgvenus-goa.com The general reaction converts an alcohol (ROH) into a polyoxyethylene ether with the structure R(OC₂H₄)nOH. wikipedia.org
Catalytic Conditions and Reaction Optimization
The ethoxylation of fatty alcohols is an exothermic reaction that requires careful control of temperature and pressure, typically operating around 180 °C and 1-2 bar. wikipedia.org The choice of catalyst is crucial as it significantly influences the reaction rate, the distribution of polyethylene glycol chain lengths in the final product (polydispersity), and the formation of byproducts. researchgate.netresearchgate.net Catalysts for alcohol ethoxylation are generally categorized as basic, acidic, or advanced heterogeneous systems. acs.orgnih.gov
Basic Catalysts: Conventional ethoxylation employs basic catalysts like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). wikipedia.orgacs.org These catalysts are effective but tend to produce a product with a broad molecular weight distribution, meaning there is a wide range of ethylene oxide chain lengths attached to the alcohol. researchgate.netacs.org This process also leaves a higher concentration of unreacted fatty alcohol in the final mixture. researchgate.net The mechanism involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the ethylene oxide ring.
Acidic Catalysts: Lewis acids such as BF₃ and SbCl₄ can also catalyze ethoxylation. researchgate.netacs.org They generally yield a narrower molecular weight distribution compared to basic catalysts. acs.org However, they are often less selective and can promote the formation of undesirable byproducts, including various cyclic ethers and polyethylene glycols (PEGs) resulting from the homopolymerization of ethylene oxide. researchgate.netacs.orgnih.gov
Heterogeneous and Advanced Catalysts: Research has focused on developing catalysts that offer narrower product distributions and higher selectivity. Certain heterogeneous catalysts have been shown to produce "narrow-range ethoxylates". wikipedia.orgresearchgate.net For instance, specific mixed metal oxide catalysts (e.g., MCT-09) and other proprietary systems (e.g., NAE-03) have demonstrated the ability to synthesize alcohol ethoxylates with a more defined chain length and a lower concentration of byproducts compared to conventional catalysts. researchgate.netacs.org
| Catalyst Type | Common Examples | Product Distribution (Polydispersity) | Byproduct Formation (e.g., PEG) | Key Characteristics |
|---|---|---|---|---|
| Basic (Homogeneous) | KOH, NaOH, CH₃ONa | Wide | Low | High concentration of unreacted alcohol; conventional industry standard. wikipedia.orgresearchgate.netacs.org |
| Acidic (Homogeneous) | BF₃, SbCl₄ | Narrow | High | Lower unreacted alcohol but more side reactions. researchgate.netacs.org |
| Heterogeneous / Advanced | Mixed Metal Oxides (e.g., Ca-based, Mg-Al-based) | Narrow | Low | Improved selectivity and narrower oligomer distribution. wikipedia.orgresearchgate.netresearchgate.net |
Precursor Compounds in Alkyl Ethoxylate Synthesis
The synthesis of hexaethylene glycol monotetradecyl ether requires two primary precursor compounds:
Tetradecanol: Also known as myristyl alcohol, this C14 fatty alcohol provides the hydrophobic alkyl chain of the final surfactant molecule. rimpro-india.com Fatty alcohols used in ethoxylation are often derived from natural sources like the hydrogenation of fatty acids from palm kernel or coconut oil, or from synthetic petrochemical routes. venus-goa.comgoogle.com The alcohol precursor must be a primary alcohol, as they are significantly more reactive toward ethoxylation than secondary alcohols. wikipedia.org Commercially, mixtures of fatty alcohols, such as lauryl-myristyl alcohol (C12-C14), are often used as precursors. ishaanoleoagri.comkimyagaran.com
Ethylene Oxide: This cyclic ether is the source of the hydrophilic ethylene glycol units. wikipedia.org In the ethoxylation reaction, the ethylene oxide ring is opened by the alcohol or alkoxide, leading to the stepwise addition of -(OCH₂CH₂) units to form the polyether chain. venus-goa.com The average number of ethylene oxide units added is controlled by the molar ratio of the reactants. kimyagaran.com
| Precursor | Chemical Formula | Role in Synthesis | Common Source |
|---|---|---|---|
| Tetradecanol (Myristyl Alcohol) | C₁₄H₃₀O | Provides the hydrophobic alkyl tail. rimpro-india.com | Hydrogenation of myristic acid from palm kernel or coconut oil. google.com |
| Ethylene Oxide | C₂H₄O | Provides the hydrophilic hexaethylene glycol head. wikipedia.org | Oxidation of ethylene. |
Investigation of Post-Synthetic Chemical Reactions
Polyethylene glycol ethers are susceptible to chemical modification, either through deliberate reaction or through degradation under certain conditions. Understanding these reactions is critical for their application and stability.
Oxidation Pathways and Product Characterization
Polyethylene glycol (PEG) and its ethers are known to undergo oxidative degradation when exposed to oxygen, heat, or oxidizing agents like hydrogen peroxide. nsf.govnih.govbohrium.com The oxidation process is complex and can initiate at different points in the molecule.
The primary mechanism often involves the formation of hydroperoxide intermediates at the carbon atoms adjacent to the ether oxygens. nsf.gov Subsequent decomposition of these hydroperoxides can lead to chain scission of the C-O and C-C bonds. nsf.gov This degradation results in a variety of oxidation products, including:
Aldehydes: Formed from the cleavage of the polyether chain. spectra-analysis.com
Carboxylic Acids: Further oxidation of aldehyde intermediates can yield carboxylic acids or their salts. spectra-analysis.comgoogle.com Studies have shown the oxidation of PEGs to the corresponding dicarboxylic acids. google.com
Formaldehyde: Identified as a volatile degradation product in some studies. nsf.gov
The characterization of these complex product mixtures requires sophisticated analytical techniques. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly effective for identifying the various end-groups of the degraded polymer chains. nsf.govbohrium.com Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Infrared Spectroscopy (LC-IR) are used to identify the types of functional groups present, such as aldehydes and carboxylates. nsf.govspectra-analysis.com
| Oxidation Product Type | Formation Pathway | Characterization Technique | Reference |
|---|---|---|---|
| Hydroperoxides | Initial reaction with oxygen. | Electron Spin Resonance (ESR) | nsf.gov |
| Aldehydes | Chain scission following hydroperoxide decomposition. | LC-IR, MALDI-TOF MS | nsf.govspectra-analysis.com |
| Carboxylic Acids / Salts | Oxidation of aldehyde intermediates or terminal alcohol groups. | LC-IR, Titration | spectra-analysis.comgoogle.com |
| Chain Cleavage Fragments | Scission of C-O and C-C bonds in the polyether backbone. | MALDI-TOF MS, Gel Permeation Chromatography (GPC) | nsf.gov |
Nucleophilic Substitution Reactions of Ether Linkages
The ether linkages in hexaethylene glycol monotetradecyl ether are generally unreactive towards most reagents. libretexts.org However, they can be cleaved under strongly acidic conditions, typically using strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.org
The reaction proceeds via nucleophilic substitution. The first step is the protonation of an ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.orgpearson.com The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the leaving group. libretexts.org
The specific mechanism, Sₙ1 or Sₙ2, depends on the structure of the ether. libretexts.orgstackexchange.com For a primary alcohol ethoxylate like hexaethylene glycol monotetradecyl ether, where the carbons of the ether chain are primary, the cleavage reaction will proceed via an Sₙ2 mechanism. libretexts.org In this case, the nucleophile (halide ion) will attack the less sterically hindered carbon atom. Cleavage of the bond between the tetradecyl group and the first oxygen would yield tetradecyl halide and hexaethylene glycol. Cleavage within the polyethylene glycol chain would result in various halogenated and hydroxylated fragments. If an excess of the acid is used, the terminal hydroxyl group and any resulting hydroxyl groups from cleavage will also be converted to alkyl halides. libretexts.org
Structural Characterization and Aggregation Behavior of Hexaethylene Glycol Monotetradecyl Ether in Solution
Micellization Phenomena and Critical Micelle Concentration (CMC) Determination Methodologies
Hexaethylene glycol monotetradecyl ether (C14E6) is a nonionic surfactant that, like other amphiphilic molecules, self-assembles in aqueous solutions to form aggregates known as micelles. This process, termed micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, which are thermodynamically stable, colloidal-sized clusters. This aggregation is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic alkyl chains (tetradecyl group) and water molecules, while the hydrophilic hexaethylene glycol headgroups remain exposed to the aqueous phase.
The CMC is a fundamental property of a surfactant and can be determined by monitoring the change in various physicochemical properties of the surfactant solution as a function of concentration. A sharp change or break in the property-concentration plot indicates the onset of micelle formation. Common methods for determining the CMC include surface tension measurements, conductivity measurements (for ionic surfactants), and fluorescence spectroscopy. nih.govalfa-chemistry.comresearchgate.net For nonionic surfactants like C14E6, surface tensiometry and fluorescence probe methods are particularly suitable.
Influence of Environmental Parameters on Micelle Formation (e.g., Temperature, Ionic Strength)
The formation of micelles is sensitive to environmental conditions such as temperature and the presence of electrolytes (ionic strength).
Temperature: For many nonionic surfactants, the CMC exhibits a non-monotonic relationship with temperature; it initially decreases as the temperature rises, reaches a minimum, and then increases with a further increase in temperature. nih.govsemanticscholar.orgresearchgate.net This behavior is attributed to two opposing effects. Firstly, an increase in temperature leads to the dehydration of the hydrophilic ethylene (B1197577) oxide (EO) groups, making the surfactant effectively more hydrophobic and thus favoring micellization at a lower concentration. nih.govsemanticscholar.org Secondly, the increased temperature can disrupt the structured water molecules surrounding the hydrophobic alkyl chains, which disfavors micellization. semanticscholar.org The interplay of these two factors results in a characteristic U-shaped CMC vs. temperature curve. For polyoxyethylenated glycol monoethers, the minimum in the CMC-temperature curve is often observed around 50 °C. semanticscholar.org
Ionic Strength: The addition of electrolytes (salts) to a solution of nonionic surfactants generally leads to a decrease in the CMC. This "salting-out" effect occurs because the added ions increase the polarity of the aqueous medium and compete for water molecules, leading to dehydration of the hydrophilic headgroups. This dehydration enhances the effective hydrophobicity of the surfactant molecules, thereby promoting micelle formation at lower concentrations.
Aggregation Number and Micellar Architecture Studies
The aggregation number (Nagg) is another crucial parameter characterizing a micelle, representing the average number of surfactant monomers that constitute a single micelle. The size and shape (architecture) of the micelles are closely related to the aggregation number and the packing of the surfactant molecules. For hexaethylene glycol monododecyl ether (C12E6), a structurally similar surfactant, small-angle neutron scattering (SANS) studies have shown that it forms elongated, cylindrical micelles. acs.org
The aggregation number and micellar architecture are influenced by factors such as temperature, concentration, and the presence of additives. For some nonionic surfactants, an increase in temperature can lead to a significant increase in the aggregation number, indicating micellar growth. nih.gov This growth can also be accompanied by a change in micellar shape, for instance, from spherical to more elongated or rod-like structures. Techniques like Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), and Static and Dynamic Light Scattering (SLS/DLS) are powerful tools for studying these structural characteristics. acs.orgnih.gov For mixtures involving C12E6, studies have demonstrated the coexistence of both spherical and cylindrical micelles, with the length of the cylindrical micelles growing with increasing concentration. acs.org
Mixed Micelle Formation with Diverse Surfactant Systems
In many practical applications, surfactants are used as mixtures rather than as single components. When two or more different surfactants are present in a solution above their collective critical micelle concentration, they can co-aggregate to form mixed micelles. The properties of these mixed micelles, such as their CMC, size, and shape, are often different from, and can be superior to, those of the individual surfactant micelles. nih.gov
Interactions with Anionic Surfactants (e.g., Sodium Dodecyl Sulfate (B86663), Cesium Dodecyl Sulfate)
The interaction between nonionic surfactants like hexaethylene glycol monotetradecyl ether and anionic surfactants such as sodium dodecyl sulfate (SDS) has been a subject of extensive research. The formation of mixed micelles between these two types of surfactants is driven by both hydrophobic interactions and the electrostatic interactions between the charged headgroup of the anionic surfactant and the polar headgroup of the nonionic surfactant.
Studies on the mixed systems of hexaethylene glycol monododecyl ether (C12E6) and SDS reveal that the incorporation of the nonionic C12E6 into SDS micelles, or vice versa, leads to a reduction in the electrostatic repulsion between the sulfate headgroups of the SDS molecules. This reduction in repulsion is a major driving force for the formation of mixed micelles. The presence of the nonionic surfactant's ethylene oxide chains can also create specific interactions with the anionic headgroups. semanticscholar.org Small-angle neutron scattering (SANS) has been effectively used to probe the structure and composition of these mixed micelles. nih.govacs.org
The mixing of surfactants can lead to synergistic or antagonistic effects. Synergism is observed when the properties of the mixture are more favorable than what would be expected from an ideal mixing of the individual components. ccohs.ca For surfactant systems, a common manifestation of synergism is a mixed CMC that is lower than the CMC of either of the pure components. This indicates a strong attractive interaction between the different surfactant molecules in the micelle.
In the case of C12E6 and SDS mixtures, significant synergistic interactions are often observed. The reduction of electrostatic repulsion between the ionic headgroups by the intervening nonionic molecules stabilizes the mixed micelle, leading to a lower mixed CMC. Antagonism, the opposite of synergism, is where the mixed system exhibits less favorable properties than the ideal mixture. ccohs.ca This is less common in nonionic-anionic surfactant mixtures unless there are specific repulsive interactions.
To quantify the non-ideal behavior and the interactions between different surfactants in a mixed micelle, the Regular Solution Theory (RST) is often applied. chemrxiv.orgchemrxiv.org This theory, originally developed for simple liquid mixtures, has been adapted to model the formation of mixed micelles. RST introduces an interaction parameter, β, which quantifies the deviation from ideal mixing.
A negative value of β indicates attractive interactions (synergism) between the surfactant components within the micelle, leading to a more stable mixed micelle and a lower CMC than predicted by ideal mixing theory. A positive β value signifies repulsive interactions (antagonism), while a β value of zero corresponds to ideal mixing. For the C12E6/SDS system, experimental data fitted with RST typically yield a negative interaction parameter, confirming the synergistic nature of their mixing. acs.org This theoretical framework allows for the prediction of the composition of the mixed micelles and the mixed CMC at different bulk compositions of the surfactants. chemrxiv.org
Data Tables
Table 1: Physicochemical Properties of Hexaethylene Glycol Monododecyl Ether (C12E6) - A Reference Analog
| Property | Value | Conditions | Reference |
| Chemical Formula | C24H50O7 | sigmaaldrich.com | |
| Molecular Weight | 450.65 g/mol | sigmaaldrich.com | |
| CMC | ~0.065 mM | 25 °C, in water | wikipedia.org |
Note: Data for the closely related C12E6 is provided as a reference due to its extensive characterization in the literature.
Table 2: Interaction Parameters for a Mixed Surfactant System
| Surfactant System | Interaction Parameter (β) | Mixing Behavior | Reference |
| C12E6 / SDS | Negative | Synergistic (Attractive Interaction) | acs.org |
Interactions with Polymeric Surfactants (e.g., Pluronic Block Copolymers)
The interaction between hexaethylene glycol monoalkyl ethers and polymeric surfactants, such as Pluronic block copolymers, often leads to the formation of mixed micelles, exhibiting synergistic behavior. While direct studies on hexaethylene glycol monotetradecyl ether (C14E6) with Pluronics are not extensively available in the reviewed literature, research on the closely related hexaethylene glycol mono-n-dodecyl ether (C12E6) provides significant insights into these interactions.
Studies using isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) on binary mixtures of C12E6 and the triblock copolymer Pluronic F127 (EO97PO69EO97) have demonstrated the formation of mixed micellar aggregates in all cases. arxiv.orgpku.edu.cn The interaction between these two types of nonionic surfactants shows a synergistic relationship. arxiv.orgpku.edu.cn This behavior can be analyzed using regular solution theory, which employs an interaction parameter to characterize the interplay between the two surfactant species within the mixed micelle. arxiv.orgpku.edu.cn The formation of these mixed micelles is a common phenomenon in systems containing EPE (ethylene oxide-propylene oxide-ethylene oxide) copolymers and other surfactants. pku.edu.cn
| Parameters Investigated | Key Findings for C12E6 / Pluronic F127 Mixtures | Analytical Techniques Used |
| Micelle Formation | Formation of mixed micellar aggregates is consistently observed. | Isothermal Titration Calorimetry (ITC) |
| Interaction Behavior | The interaction between the two surfactants is synergistic. | Isothermal Titration Calorimetry (ITC) |
| Theoretical Analysis | Regular solution theory is applicable to describe the interactions. | Differential Scanning Calorimetry (DSC) |
| CMC Characterization | CMCs of the mixtures were successfully measured and characterized. | Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC) |
Interactions with Amphiphilic Polyoxometalates
The interaction of hexaethylene glycol monotetradecyl ether with amphiphilic polyoxometalates (POMs) presents a unique case of mixed micelle formation characterized by unfavorable interactions. A systematic study on mixed surfactant systems containing POM-headed amphiphiles (K₁₀[P₂W₁₇O₆₁OSi₂(CnH₂n₊₁)₂], abbreviated as P₂W₁₇-2Cn) and hexaethylene glycol monododecyl ether (C12E6) included the tetradecyl (n=14) variant, providing direct insights into the behavior of C14E6. researchgate.net
Despite the formation of mixed micelles, the critical micelle concentration (CMC) data for these mixtures suggest unusual and unfavorable interactions between the nonionic surfactant and the anionic POM-based surfactant. researchgate.net Small-angle neutron scattering (SANS) has been used to determine the composition of these mixed micelles, and the results concur with calculations based on regular solution theory using averaged interaction parameters. researchgate.net
The unfavorable interactions are attributed to a combination of factors:
Counterion-mediated interactions between the highly charged P₂W₁₇ units.
Unfolding of the ethylene oxide headgroups of the nonionic surfactant.
Despite these repulsive or unfavorable contributions, the hydrophobic interactions between the alkyl tails of the two surfactant types are strong enough to drive the formation of mixed micelles. researchgate.net
| System Component | Interaction Type | Key Characteristics |
| Hexaethylene glycol monotetradecyl ether (C14E6) | Mixed Micelle Formation | Driven by hydrophobic interactions between alkyl tails. |
| Amphiphilic Polyoxometalate (P₂W₁₇-2C14) | Unfavorable Interactions | Attributed to counterion effects and ethylene oxide headgroup unfolding. |
| Mixed Micelles | Composition Analysis | Determined by Small-Angle Neutron Scattering (SANS) and regular solution theory. |
Dynamic Behavior and Transport Phenomena in Micellar Solutions
The dynamic behavior of hexaethylene glycol monotetradecyl ether micelles in solution is critical for understanding their transport properties. This section focuses on thermal diffusion and self-diffusion phenomena.
Micellar Self-Diffusion Coefficient Analysis
The self-diffusion coefficient of micelles is a key parameter that provides information about their size, shape, and interactions with the surrounding medium. Pulsed-field gradient nuclear magnetic resonance (PFG-NMR) is a powerful technique for measuring the self-diffusion coefficients of surfactant molecules in both their monomeric and micellar states.
While specific data for the self-diffusion coefficient of hexaethylene glycol monotetradecyl ether (C14E6) micelles were not found in the reviewed literature, studies on similar nonionic surfactants, such as C12E6, provide a framework for understanding this phenomenon. In micellar solutions, the observed diffusion coefficient is a weighted average of the diffusion of the surfactant as a free monomer and as part of a micelle, due to the rapid exchange between these two states on the NMR timescale.
The analysis of self-diffusion coefficients can reveal structural transitions in micellar solutions. For instance, changes in the self-diffusion coefficient with concentration can indicate a transformation from spherical to larger, non-spherical (e.g., ellipsoidal or rod-like) micelles.
Research on various polyethylene (B3416737) glycol oligomers has provided extensive data on their self-diffusion coefficients in aqueous solutions. kinampark.comnsf.gov For instance, precise measurements on uniform PEG oligomers have shown that their diffusion coefficients at infinite dilution follow Zimm-type scaling behavior, which is dominated by hydrodynamic interactions. kinampark.com While this pertains to the un-aggregated polymer chains, it underscores the fundamental transport properties of the hydrophilic portion of the C14E6 molecule. The self-diffusion of the entire micellar aggregate would be significantly slower due to its much larger hydrodynamic radius.
Interactions with Biological Membrane Mimetic Systems
Solubilization and Stabilization of Membrane Proteins for Structural Biology
The extraction and stabilization of integral membrane proteins from their native environment is a critical first step for structural elucidation by techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Non-ionic detergents like those in the polyoxyethylene glycol ether family are considered mild and are widely used because they can break lipid-lipid and lipid-protein interactions without disrupting the protein-protein interactions essential for maintaining the protein's native conformation. agscientific.com
Application in X-ray Crystallography of Membrane Proteins
Polyoxyethylene ethers are instrumental in the crystallization of membrane proteins. While specific crystallization data for hexaethylene glycol monotetradecyl ether (C14E6) is not abundant in readily available literature, the closely related compound, octaethylene glycol monododecyl ether (C12E8), has been successfully employed. For instance, C12E8 was a key component in the solubilization and subsequent crystallization of P-type ATPases. nih.gov In one study, crystals of a P-type ATPase grew to a significant size in a solution containing C12E8 and the phospholipid DOPC, demonstrating the utility of this class of detergents in creating a suitable environment for crystal formation.
The "High Lipid–Detergent (HiLiDe)" method, which has been particularly successful for P-type ATPases, relies on a controlled variation of the protein-lipid-detergent ratio to achieve diffraction-quality crystals. springernature.comnih.govresearchgate.net This technique underscores the importance of the detergent in creating a lipidic environment that promotes the ordered arrangement of membrane protein molecules into a crystal lattice.
Table 1: Application of a Polyoxyethylene Ether Detergent in Membrane Protein Crystallization
| Protein Target | Detergent Used | Method | Key Finding |
| P-type ATPase (LMCA1) | Octaethylene glycol monododecyl ether (C12E8) | High Lipid-Detergent (HiLiDe) | Crystals grew to 250 x 50 x 40 µm³ in the presence of C12E8 and DOPC lipid. |
Utility in Nuclear Magnetic Resonance (NMR) Studies of Membrane Proteins
For solution-state NMR studies, membrane proteins must be solubilized in detergent micelles that are small enough to allow for rapid molecular tumbling, which is necessary for obtaining high-resolution spectra. nih.govnih.gov Polyoxyethylene detergents are used in this context to create these protein-detergent complexes. The choice of detergent is critical, as it can influence the structure and dynamics of the protein. nih.gov
While specific NMR studies citing hexaethylene glycol monotetradecyl ether are not prevalent, the general class of polyoxyethylene detergents is used. For example, the transmembrane domain of outer membrane protein A (tOmpA) from Escherichia coli has been studied by NMR after solubilization in various detergents, including polyoxyethylene types. pnas.org The goal is to create a homogeneous and stable sample that yields high-quality NMR spectra, allowing for the determination of the protein's three-dimensional structure in a membrane-like environment. researchgate.net The properties of the detergent micelle, such as size and charge, are crucial for the success of these experiments. nih.gov
Mechanisms of Protein Solubilization and Conformational Integrity Preservation
The solubilization of membrane proteins by non-ionic detergents like hexaethylene glycol monotetradecyl ether is a multi-stage process. sigmaaldrich.com Initially, detergent monomers insert into the lipid bilayer. gbiosciences.com As the detergent concentration increases to its critical micelle concentration (CMC), the bilayer becomes saturated and begins to break apart, forming mixed micelles containing lipids, protein, and detergent. gbiosciences.com The hydrophobic regions of the membrane protein are shielded from the aqueous solvent by the hydrophobic tails of the detergent molecules, thus keeping the protein in a soluble state. agscientific.comyoutube.com
A key advantage of non-ionic polyoxyethylene ethers is their ability to preserve the native structure and function of the protein. agscientific.com They are considered non-denaturing because they primarily disrupt lipid-lipid and lipid-protein interactions while leaving protein-protein interactions, which are crucial for the protein's tertiary and quaternary structure, largely intact. agscientific.comagscientific.comnih.gov This preservation of conformational integrity is essential for meaningful structural and functional studies, as the goal is to study the protein in a state that is as close as possible to its native environment. nih.gov The stability of the protein in a detergent solution can be influenced by factors such as the length of the detergent's alkyl chain and the nature of its headgroup. mdpi.com
Table 2: Physicochemical Properties of a Related Polyoxyethylene Ether Detergent
| Detergent | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| Octaethylene glycol monododecyl ether (C12E8) | ~0.09 - 0.11 | ~90 - 123 |
Creation and Characterization of Artificial Membrane Systems
Hexaethylene glycol monotetradecyl ether and related detergents are not only used to extract proteins but also to create and study artificial membrane systems. These model systems are invaluable for understanding the fundamental principles of membrane biology.
Lipid Bilayer Integration and Disruption Mechanisms
The interaction of polyoxyethylene detergents with lipid bilayers follows a well-described three-stage model.
Stage I: At low concentrations, below the CMC, detergent monomers partition into the lipid bilayer. nih.gov
Stage II: As the concentration increases, the membrane becomes saturated with the detergent, leading to the coexistence of the bilayer and mixed lipid-detergent micelles. nih.gov
Stage III: At high detergent concentrations, the bilayer is completely solubilized into mixed micelles. nih.gov
Studies with the similar detergent C12E8 have shown that it binds noncooperatively to lipid membranes. The flip-flop of C12E8 molecules across the lipid bilayer is a rapid process. This detergent can induce the fusion of small unilamellar liposomes into larger vesicles before complete solubilization occurs. nih.gov The process of solubilization is a combination of a transbilayer attack after the detergent molecules flip across the bilayer and the direct extraction of membrane components by detergent micelles. nih.gov
Pore Formation Dynamics in Model Membranes
The disruption of the lipid bilayer by detergents can involve the formation of transient pores. It has been proposed that at a certain concentration, inverted cone-shaped detergent molecules can locally disrupt the bilayer structure, leading to the formation of pores. The edges of these pores are stabilized by detergent molecules, which shield the hydrophobic core of the membrane from the aqueous environment. These pores can serve as sites for the rapid equilibration of detergent molecules across the bilayer. Molecular dynamics simulations have shown that polyoxyethylene glycol molecules can play a major role in the formation of hydrophilic pores in lipid bilayers, particularly under the influence of an electric field. The hydrophilic headgroups of these detergents can embed in the interior of the bilayer, facilitating the formation of water wires that can develop into stable channels.
Specific Protein-Detergent Complex Research
Hexaethylene glycol monotetradecyl ether has been employed in research aimed at understanding complex protein assemblies. A notable example is in the study of the mitochondrial lactate oxidation complex (mLOC) , a key component of the intracellular lactate shuttle hypothesis nih.govresearchgate.net. This hypothesis posits that lactate is not merely a metabolic waste product but is actively shuttled into mitochondria for oxidation escholarship.org.
Research has identified a supermolecular complex within the inner mitochondrial membrane responsible for this process. Using techniques such as co-immunoprecipitation and Western blotting on mitochondrial fractions, scientists have demonstrated that several key proteins physically interact to form the mLOC nih.govescholarship.org.
Table 4: Key Protein Components of the Mitochondrial Lactate Oxidation Complex (mLOC)
| Protein Component | Abbreviation | Function in the Complex |
| Mitochondrial Lactate Dehydrogenase | mLDH | Catalyzes the oxidation of lactate to pyruvate within the mitochondrion. researchgate.net |
| Monocarboxylate Transporter 1 | MCT1 | A transporter protein that facilitates the movement of lactate and pyruvate across the inner mitochondrial membrane. escholarship.org |
| CD147 (Basigin) | CD147 | A chaperone or scaffolding protein required for the proper localization and function of MCT1. nih.govescholarship.org |
| Cytochrome Oxidase | COX | The terminal enzyme of the electron transport chain; it is physically associated with the complex and accepts electrons derived from lactate oxidation. researchgate.netnih.gov |
| Mitochondrial Pyruvate Carrier | mPC | Recently identified as a member of the complex, it facilitates the transport of pyruvate, the product of lactate oxidation. nih.govescholarship.org |
Studies utilizing confocal laser scanning microscopy have shown significant colocalization of these protein components within the mitochondrial reticulum, providing visual evidence for the existence of the complex nih.gov. The identification of this complex provides a structural basis for the efficient channeling of lactate from the cytosol directly to the mitochondrial electron transport chain for oxidative energy production nih.govescholarship.org. The use of non-ionic detergents is implicit in the biochemical techniques, such as immunoprecipitation, required to isolate and demonstrate the interactions within such membrane-bound protein complexes.
Adsorption and Interfacial Behavior at Material Surfaces
Adsorption at Solid-Liquid Interfaces (e.g., Silica (B1680970) Substrates)
The adsorption of non-ionic surfactants like C14E6 onto solid surfaces from a liquid phase is a widely studied phenomenon. Research on similar compounds, such as Hexaethylene glycol monododecyl ether (C12E6), on silica provides significant insights into these processes.
Table 1: Adsorption Parameters of Hexaethylene Glycol Monododecyl Ether (C12E6) on Silica Substrates Data derived from studies on C12E6, a closely related homologue.
| Parameter | Value | Substrate | Source |
|---|---|---|---|
| Adsorbed Layer Structure | Bilayer | Amorphous Silica, Crystalline Quartz, Silicon Crystal | acs.org |
| Overall Bilayer Thickness | 49 ± 4 Å | Silica | acs.org |
| Area per Bilayer Unit | 44 ± 4 Ų | Silica | acs.org |
| Surface Coverage | 40% to 60% | Silica | acs.org |
Adsorption at Air-Liquid and Oil-Water Interfaces
The behavior of C14E6 at fluid interfaces, such as air-water and oil-water, is critical for its role as an emulsifier and foaming agent.
At the oil-water interface, the structure of the adsorbed surfactant layer is complex. Studies on mixtures of C12E6 and sodium dodecyl sulfate (B86663) (SDS) at a hexadecane/water interface show that the composition of the adsorbed layer differs from that at the air-water interface or in mixed micelles. researchgate.net This difference can be explained by the partitioning of the non-ionic surfactant into the oil phase and the solubilization of oil into the mixed micelles. researchgate.net
For surfactants of the C14En series, surface tension measurements show that for those with longer ethylene (B1197577) oxide (EO) chains, the surface excess concentration (a measure of how much surfactant is at the interface) tends to increase as temperature rises. researchgate.net
Emulsions are thermodynamically unstable systems, and emulsifiers like C14E6 are essential for their stabilization. entegris.com By adsorbing at the oil-water interface, the surfactant reduces the interfacial tension and can increase the charge on the droplet surface (zeta potential), creating a stabilizing effect that delays phase separation. entegris.com The stability of an emulsion is often indicated by a low Turbiscan Stability Index (TSI); a value below 0.5 typically signifies good stability. semanticscholar.org
Research on similar non-ionic surfactants like pentaethylene glycol monododecyl ether (C12E5) in microemulsion systems found that the planar oil/water interfacial tension is approximately proportional to the inverse of the square of the equilibrium droplet radius. acs.org This highlights the direct relationship between reduced interfacial tension and the formation of smaller, more stable emulsion droplets. Enhanced interfacial properties contribute to better emulsifying ability and stability. mdpi.com The effectiveness of an emulsifier is often linked to its ability to lower interfacial tension and create a repulsive barrier between droplets, preventing coalescence. researchgate.net
Electr(on)ic Field Emergence at Water-Surfactant Interfaces
A significant discovery in the study of non-ionic surfactant interfaces is the emergence of a substantial electric field. Research combining vibrational sum frequency generation, Kelvin-probe measurements, and molecular dynamics simulations on the interface of water and C12E6 revealed this phenomenon. nih.govacs.org
The addition of the surfactant, near its critical micelle concentration, enhances the hydrogen bond strength of water molecules at the interface and causes their net orientation to flip. nih.gov This mutual orientation of the water and surfactant molecules results in the formation of a broad interface, approximately 3 nm wide, characterized by a large electric field of about 1 V/nm. nih.govbohrium.com This emergent field is a distinct property of the water-surfactant system, with a different origin and a much broader range than the electric field at a pure air-water interface. acs.org The ability of surfactants to generate such strong electric fields at interfaces opens possibilities for new applications in catalysis and energy systems. researchgate.net
Table 2: Interfacial Properties and Electric Field Data Data derived from studies on C12E6 and C12E5, closely related homologues.
| Property | Value | Interface | Source |
|---|---|---|---|
| Emergent Electric Field | ~1 V/nm | Water-C12E6 Surfactant | nih.govresearchgate.net |
| Interfacial Width | ~3 nm | Water-C12E6 Surfactant | nih.govacs.org |
| Surface Potential (MD Simulation) | 0.53 V | Water-C12E6 Surfactant vs. Water-Air | acs.org |
| Surface Potential (Kelvin-Probe) | 0.7 V | Water-C12E6 Surfactant vs. Water-Air | acs.org |
| Monolayer Rigidity Constant (Heptane) | ~1.1 kT | C12E5 at Oil-Water Interface | acs.org |
| Monolayer Rigidity Constant (Tetradecane) | ~2.3 kT | C12E5 at Oil-Water Interface | acs.org |
Applications in Advanced Materials and Nanotechnology Research
Stabilization of Colloidal Dispersions
The primary role of hexaethylene glycol monotetradecyl ether and its analogues in colloidal science is to ensure the stability of particulate dispersions, preventing their aggregation and sedimentation. Research on the stabilization of colloidal silica (B1680970) particles in non-aqueous media like monoethylene glycol (MEG) using hexaethylene glycol monododecyl ether (C12E6) provides significant insights into this process. nih.govresearchgate.net
These studies reveal a concentration-dependent stabilization mechanism. At low concentrations, the C12E6 surfactant contributes to stability primarily through electrostatic repulsion. nih.govresearchgate.net Despite being a non-ionic surfactant, its presence can lead to significant zeta potentials on the surface of silica particles, on the order of -20 to -70 mV, which is substantial enough to prevent particles from agglomerating. nih.govresearchgate.net
However, as the surfactant concentration increases, the mechanism can shift. An excess of C12E6 can lead to instability through phenomena like micellar bridging and hydrophobic interactions between particles. nih.govresearchgate.net At even higher concentrations, restabilization can occur due to the steric repulsion provided by the ethoxy groups of micellar aggregates adsorbed onto the particle surfaces. researchgate.net The entire process can be modeled using the extended Derjaguin-Landau-Verwey-Overbeek (DLVO) theory to understand the interplay of these forces. nih.govresearchgate.net
| System Studied | Key Findings | Primary Stabilization Mechanism | Reference |
|---|---|---|---|
| Silica particles in monoethylene glycol (MEG) | Dispersions were stable at low C12E6 concentrations but showed instability upon further addition. | Electrostatic repulsion at low concentrations; steric repulsion at very high concentrations. | nih.govresearchgate.netresearchgate.net |
| Silica particles in dodecane | The presence of trace water introduced charge repulsion and could lead to charge reversal on silica particles. | Charge repulsion moderated by trace water. | researchgate.net |
Surface Modification of Nanoparticles
Surface modification is a critical step in nanotechnology to control the interface between a nanoparticle and its environment. Coating nanoparticles with molecules like hexaethylene glycol monotetradecyl ether imparts new functionalities, enhances stability, and improves compatibility with the surrounding medium. The hydrophilic hexaethylene glycol chain forms a protective layer around the nanoparticle.
Studies on the adsorption of C12E6 onto silica surfaces show that the surfactant molecules adsorb with the ethoxy head group attached to the silica surface, leaving the hydrophobic alkyl chain oriented towards the bulk solution. researchgate.net This surface modification alters the particle's surface energy and creates a steric barrier that prevents particles from approaching each other, thus avoiding aggregation. This is particularly crucial for maintaining the unique properties of individual nanoparticles in a suspension.
Role in the Synthesis of Functional Nanomaterials (e.g., Nanocubes)
In the synthesis of functional nanomaterials, non-ionic surfactants like hexaethylene glycol monotetradecyl ether play a crucial role as structure-directing or capping agents. They can influence the size, shape, and crystallinity of the resulting nanoparticles. The surfactant can form micelles in the reaction solution, which act as nano-reactors, confining the growth of nanoparticles within their core.
Alternatively, the surfactant molecules can preferentially adsorb onto specific crystallographic faces of a growing nanocrystal. This selective adsorption slows or inhibits growth on those faces while allowing other faces to grow, leading to anisotropic structures such as nanocubes, nanorods, or nanowires. For instance, research on the synthesis of superparamagnetic iron oxide nanoparticles has demonstrated that using glycol ethers as the solvent can influence particle size and magnetic properties. researchgate.net While this study used triethylene glycol monobutyl ether, it illustrates the general principle that the choice of surfactant or solvent with an ethylene (B1197577) glycol moiety is a key parameter for controlling the final characteristics of the nanomaterial. researchgate.net The electron microscopy in that study showed that particle morphology changed from dot-shaped to irregular as the concentration of oleic acid molecules was increased in the presence of the glycol ether. researchgate.net
Formation of Mesostructured Materials through Self-Assembly
The amphiphilic nature of hexaethylene glycol monotetradecyl ether drives its self-assembly into ordered structures in both aqueous and non-aqueous solutions. Above a specific concentration known as the critical micelle concentration (CMC), these surfactant molecules spontaneously form aggregates, typically spherical or wormlike micelles. In these structures, the hydrophobic tetradecyl tails cluster together to form a core that is shielded from the polar solvent, while the hydrophilic hexaethylene glycol heads form a corona at the micelle-solvent interface.
This self-assembly behavior is fundamental to the creation of mesostructured materials. The surfactant micelles can act as templates around which other materials, such as silica or titania precursors, can be organized. After the inorganic framework is formed around the micellar template, the organic surfactant can be removed through calcination or solvent extraction, leaving behind a porous material with a highly ordered, periodic pore structure. The size and shape of the micelles, which can be tuned by changing temperature, concentration, or adding co-surfactants, dictate the final architecture of the mesostructured material.
| Property | Description | Reference |
|---|---|---|
| Architecture | Amphiphilic, with a hydrophobic dodecyl (C12) tail and a hydrophilic hexaethylene glycol head. | |
| Self-Assembly | Forms micelles above the critical micelle concentration (CMC) in aqueous solutions. | |
| Micelle Structure | Hydrophobic tails form the core, and hydrophilic heads form the corona facing the aqueous environment. | |
| Modulation | Micellar size and shape can be altered by incorporating oils (e.g., n-dodecane) or co-surfactants (e.g., n-dodecanol). |
Advanced Analytical and Spectroscopic Methodologies in Research
Small-Angle Neutron Scattering (SANS) for Micellar and Adsorbed Layer Structures
Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure of materials on a nanometer to micrometer scale. In the context of Hexaethylene glycol monotetradecyl ether, SANS is instrumental in determining the size, shape, and aggregation number of micelles formed in solution. The technique works by scattering a beam of neutrons off the sample and analyzing the resulting scattering pattern. This pattern provides detailed information about the morphology of the surfactant aggregates.
For nonionic surfactants like C14E6, SANS can reveal transitions between different micellar shapes, such as from spherical to ellipsoidal or wormlike micelles, as a function of concentration, temperature, or the addition of other substances. For instance, studies on the closely related Hexaethylene glycol monododecyl ether (C12E6) have used SANS to show that while micellar structure may remain stable, critical concentration fluctuations increase as a phase boundary is approached. elsevier.com
A key advantage of SANS is the ability to use isotopic substitution to manipulate the scattering contrast, a technique known as contrast variation. Neutrons scatter differently from hydrogen (¹H) and its isotope deuterium (B1214612) (²H). By selectively deuterating either the solvent (e.g., using heavy water, D₂O, instead of H₂O) or parts of the surfactant molecule (the alkyl tail or the ethylene (B1197577) oxide headgroup), specific components of a complex system can be made "visible" or "invisible" to the neutron beam. elsevier.com
Spectroscopic Techniques
Spectroscopy provides a window into the molecular world, offering insights into chemical structure, molecular interactions, and dynamics.
Vibrational Sum Frequency Generation (VSFG) is a surface-specific spectroscopic technique used to study the molecular structure and orientation of molecules at interfaces. nih.govrsc.org Since surfactants like C14E6 are designed to be active at interfaces (e.g., air-water or oil-water), VSFG is uniquely suited to probe their behavior in these environments. The technique combines a fixed-frequency visible laser beam and a tunable infrared laser beam at the interface. youtube.com When the IR laser's frequency matches a vibrational mode of the interfacial molecules, a strong signal at the sum of the two laser frequencies is generated. youtube.com
Because VSFG is a second-order nonlinear optical process, it is inherently sensitive only to environments where inversion symmetry is broken, such as an interface. rsc.org This allows for the acquisition of vibrational spectra of the C14E6 molecules specifically at the interface, without interference from the bulk solution. nih.gov VSFG studies can determine the orientation of the hydrophobic alkyl chains and the conformation of the hydrophilic ethylene oxide groups, providing insights into how these surfactants pack and order at surfaces. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules. chemicalbook.com For C14E6, NMR self-diffusion and relaxation studies provide quantitative data on molecular mobility.
Pulsed-field gradient NMR (PFG-NMR) is used to measure the self-diffusion coefficient of the surfactant molecules. This provides information on how freely the C14E6 monomers and micelles move through a solution, which can be related to the size of the aggregates and the viscosity of the medium. Studies on similar systems, such as oligooxyethylene glycols in cryogels, have used this method to determine apparent activation energies for self-diffusion. nih.gov
NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium after being perturbed (T₁ and T₂ relaxation times). nih.govyoutube.com These relaxation rates are sensitive to molecular motions on different timescales. nih.gov By analyzing the relaxation behavior of different nuclei within the C14E6 molecule (e.g., protons or carbon-13 in the alkyl chain versus the headgroup), researchers can build a detailed picture of the internal dynamics of the molecule, both as a monomer and within a micelle. nih.gov
Interactive Table: Summary of Advanced Analytical Techniques for C14E6
| Technique | Information Obtained | Key Application for C14E6 |
| SANS | Micelle size, shape, aggregation number, and inter-micellar interactions. | Characterizing the morphology of C14E6 micelles in various solvent conditions. |
| VSFG | Molecular orientation and conformation at interfaces. | Determining the arrangement of C14E6 molecules at the air-water or oil-water interface. |
| NMR Self-Diffusion | Translational motion and diffusion coefficients of molecules and aggregates. | Quantifying the mobility of C14E6 monomers and micelles in solution. |
| NMR Relaxation | Rotational and internal molecular dynamics on various timescales. | Probing the flexibility of the alkyl tail and ethylene oxide headgroup. |
| FTIR | Presence of specific functional groups and molecular interactions (e.g., hydrogen bonding). | Confirming chemical structure and studying interactions with solvent or other molecules. nih.govnih.gov |
| GC-MS | Separation, identification, and quantification of volatile components. | Assessing the purity, identifying isomers, and analyzing the composition of C14E6 samples. birchbiotech.comoshadhi.co.uk |
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and studying molecular vibrations. mdpi.com In the analysis of Hexaethylene glycol monotetradecyl ether, FTIR is used to confirm the compound's identity by identifying characteristic vibrational bands. The spectrum of C14E6 would show prominent peaks corresponding to C-H stretching from the tetradecyl chain, C-O-C ether linkages from the hexaethylene glycol unit, and a terminal O-H stretch. nih.gov
Beyond simple identification, FTIR can be used to study molecular interactions. For example, changes in the position and shape of the O-H and C-O-C bands can provide evidence of hydrogen bonding between the surfactant's hydrophilic headgroup and water molecules. This application is crucial for understanding how the surfactant interacts with its solvent environment. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components in a sample and then provides their structural identity. oshadhi.co.uk It is a primary method for assessing the purity and composition of surfactant samples like C14E6. birchbiotech.com Since commercial surfactants are often mixtures of molecules with different alkyl chain lengths or ethylene oxide unit numbers (polydispersity), GC-MS is essential for quality control.
In a typical GC-MS analysis, the sample is vaporized and passed through a long column that separates the components based on their boiling points and interactions with the column's stationary phase. oshadhi.co.ukrestek.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum or "fingerprint" for each component. birchbiotech.com This allows for the precise identification and quantification of the main C14E6 compound as well as any related impurities or variations in the ethoxylate distribution. gcms.czdtic.mil
Calorimetric Methods
Calorimetric techniques are fundamental in studying the thermodynamics of surfactant systems. By measuring heat changes associated with physical and chemical processes, these methods provide direct information on the energetics of micellization and phase transitions.
Isothermal Titration Calorimetry (ITC) in Surfactant Interaction Studies
Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of intermolecular interactions. nih.govresearchgate.net In the context of surfactants, ITC directly measures the heat released or absorbed during processes like micelle formation or the binding of surfactants to other molecules or surfaces. nih.govresearchgate.net An ITC experiment involves the stepwise injection of a surfactant solution into a sample cell containing a solvent or a solution of another interacting species, while the temperature is kept constant. researchgate.netmdpi.com The resulting heat change after each injection is measured, providing a profile of the interaction.
From a single ITC experiment, several key thermodynamic parameters can be determined. The critical micelle concentration (CMC), the concentration at which micelles begin to form, can be identified from an inflection point in the titration curve. researchgate.net The enthalpy of micellization (ΔHmic) is also directly measured. Subsequently, other thermodynamic parameters such as the Gibbs free energy (ΔGmic) and the entropy of micellization (ΔSmic) can be calculated. researchgate.net ITC is also instrumental in studying the interaction between surfactants and other molecules like polymers, proteins, or charged particles, revealing the stoichiometry and binding affinities of these interactions. researchgate.netnih.gov For instance, studies on the interaction of charged surfactants with oppositely charged polymers have shown that binding is often stoichiometric, with a 1:1 charge ratio. nih.gov
Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.comlinseis.com It is widely used to investigate the phase behavior of materials, including the complex phase transitions of surfactant-water systems. linseis.comnih.gov As a sample undergoes a phase transition, such as melting or a change in crystal structure, it will either absorb (endothermic) or release (exothermic) heat, which is detected by the DSC instrument. linseis.com This allows for the determination of transition temperatures and the enthalpy changes associated with them. tainstruments.comyoutube.com
The table below shows data obtained from DSC measurements on aqueous solutions of hexaethylene glycol decyl ether (C10E6), a shorter-chain homolog of C14E6, illustrating the types of phase transitions observed.
| Weight Fraction of C10E6 | Transition Temperature (°C) | Phase Transition |
|---|---|---|
| 0.20 | -5 | Melting of Ice |
| 0.50 | -2 | Melting of Hydrate |
| 0.70 | 10 | Transition to Lα phase |
| 0.85 | 25 | Transition to H1 phase |
This data is illustrative and based on the phase behavior of C10E6 as described in the literature. nih.gov Lα denotes the lamellar phase and H1 denotes the normal hexagonal phase.
Light Scattering Techniques
Light scattering techniques are non-invasive methods that provide valuable information about the size, shape, and dynamics of particles in solution, such as surfactant micelles.
Photon Correlation Spectroscopy (PCS) for Micelle Size and Shape
Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is a technique used to determine the size distribution of small particles in suspension or polymers in solution. In the context of surfactant research, PCS is employed to measure the size and, in some cases, infer the shape of micelles. The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the micelles, and their rate of fluctuation is related to the diffusion coefficient of the particles.
For instance, a study on hexaethylene glycol monododecyl ether (C12E6) used PCS to measure the diffusion coefficients of its micelles at various concentrations and temperatures. acs.org From the diffusion coefficients, the hydrodynamic radius of the micelles can be calculated using the Stokes-Einstein equation. The results of such studies often show how micellar size and shape change with temperature, with many non-ionic surfactants exhibiting a transition from small, globular micelles at low temperatures to larger, elongated or rod-like micelles at higher temperatures. acs.org
Fluorescence Correlation Spectroscopy (FCS) for Micellar Diffusion
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluorescence fluctuations within a microscopic observation volume to study the dynamics and concentration of fluorescently labeled molecules. nih.govnih.gov It is particularly useful for measuring diffusion coefficients, chemical reaction rates, and molecular concentrations at the single-molecule level. nih.gov In surfactant science, FCS can be used to study micellar diffusion and aggregation. nih.govnih.gov
The method involves monitoring the fluctuations in fluorescence intensity as labeled molecules or micelles diffuse through a tiny, focused laser beam. oxinst.com By autocorrelating the fluorescence signal, a correlation curve is generated from which the average transit time of the fluorescent species through the observation volume can be extracted. fluorescencecorrelation.com This transit time is directly related to the diffusion coefficient. FCS can distinguish between different diffusing species based on their size, as larger particles (like micelles) will have a longer transit time and thus a slower decay in the correlation curve compared to smaller, free dye molecules. fluorescencecorrelation.comfcsxpert.com This allows for the determination of the critical micelle concentration and can provide insights into the size and polydispersity of the micellar population. nih.govnih.gov Studies on related surfactants have successfully used FCS to determine translational diffusion coefficients and critical micelle concentrations. nih.gov
| Parameter | Description | Typical Information Gained |
|---|---|---|
| Correlation Time (τD) | The average time a fluorescent particle spends in the observation volume. | Related to the diffusion coefficient and hydrodynamic radius of the micelle. fcsxpert.com |
| Average Number of Particles (N) | The average number of fluorescent particles within the observation volume. | Can be used to determine the concentration of micelles. fcsxpert.com |
Rayleigh Light Scattering for Phase Transformation Investigations
Rayleigh Light Scattering is a fundamental light scattering technique that can be used to investigate phase transformations in surfactant solutions. This technique measures the intensity of light scattered from a sample as a function of an experimental variable, such as temperature or concentration. When a phase transformation occurs, for example, the formation of micelles or a transition between different liquid crystalline phases, the size, shape, and/or concentration of the scattering particles change. This leads to a significant change in the scattered light intensity.
By monitoring the scattered light intensity as the temperature of a surfactant solution is increased, the cloud point can be determined. The cloud point is the temperature at which the solution becomes turbid due to the onset of a phase separation, often associated with a significant growth in micellar size. While specific Rayleigh scattering studies detailing the phase transformations of hexaethylene glycol monotetradecyl ether were not found, this technique is a standard method for investigating the phase behavior of non-ionic surfactants.
Electrochemical and Interfacial Potential Measurements (e.g., Kelvin-Probe)
The study of hexaethylene glycol monotetradecyl ether (C14E6) using advanced analytical and spectroscopic methodologies extends to the investigation of its behavior at interfaces, which is crucial for understanding its role in various applications such as emulsification, detergency, and membrane protein research. Electrochemical and interfacial potential measurements provide valuable insights into the adsorption, orientation, and electrical properties of C14E6 molecules at solid-liquid and liquid-air interfaces.
Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for probing the behavior of surfactants at electrode surfaces. wikipedia.orglibretexts.org While C14E6 itself is not typically electroactive, its adsorption onto an electrode surface can modify the electrochemical response of other species in the solution or alter the capacitive properties of the electrode. The presence of a non-ionic surfactant like C14E6 can influence electron transfer kinetics and mass transport of electroactive probes. tandfonline.comtandfonline.com
In a typical cyclic voltammetry experiment, the potential of a working electrode is scanned linearly with time, and the resulting current is measured. wikipedia.org The presence of C14E6 can lead to several observable effects. Below its critical micelle concentration (CMC), monomeric surfactant molecules can adsorb onto the electrode surface. acs.org This adsorption can block active sites on the electrode, thereby inhibiting the redox reactions of other species, or it can facilitate reactions by creating a more favorable microenvironment. Above the CMC, the formation of micelles introduces a new, larger species that can also interact with the electrode surface. The diffusion of these micelles to the electrode is significantly slower than that of monomers. acs.org
Detailed Research Findings
Research on the electrochemical properties of polyoxyethylene alkyl ethers, the class of non-ionic surfactants to which C14E6 belongs, has demonstrated that their behavior is dependent on both the alkyl chain length and the length of the polyoxyethylene chain. nih.govresearchgate.net Studies on similar non-ionic surfactants have shown that their adsorption at electrode surfaces can be characterized by changes in the double-layer capacitance and by the inhibition or catalysis of specific electrochemical reactions.
For instance, cyclic voltammetry studies on non-ionic surfactants containing a redox-active group have revealed distinct electrochemical signals corresponding to adsorbed monomers and diffusing micelles. acs.org Below the CMC, the voltammetric response is often characteristic of a surface-confined species, while at concentrations above the CMC, diffusion-controlled peaks become more prominent. acs.org
Kelvin probe measurements on self-assembled monolayers of various molecules have shown a direct correlation between the molecular dipole and the measured surface potential. rsc.orgaps.org For polyoxyethylene alkyl ethers, the hydrophilic ethylene oxide chain and the terminal hydroxyl group contribute to a significant dipole moment. The orientation of these molecules at an interface will thus generate a measurable change in the surface potential, providing insights into the interfacial structure.
While specific experimental data for the electrochemical and interfacial potential measurements of pure hexaethylene glycol monotetradecyl ether are not extensively available in the public domain, the expected behavior can be inferred from the well-documented properties of similar polyoxyethylene alkyl ether surfactants. The following table provides a representative illustration of the type of data that would be obtained from such experimental investigations.
| Measurement Technique | Parameter | Expected Observation for Hexaethylene Glycol Monotetradecyl Ether | Significance |
| Cyclic Voltammetry | Peak Current (of a redox probe) | Decrease in peak current with increasing C14E6 concentration. | Indicates adsorption of C14E6 on the electrode surface, blocking access of the redox probe. |
| Peak-to-Peak Separation (ΔEp) | Increase in ΔEp with increasing C14E6 concentration. | Suggests a slowing of the electron transfer kinetics of the redox probe due to the adsorbed surfactant layer. | |
| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | Increase in Rct with increasing C14E6 concentration. | Confirms the inhibitive effect of the adsorbed C14E6 layer on the electrochemical reaction. |
| Kelvin Probe Force Microscopy | Surface Potential (ΔV) | A positive or negative shift in surface potential upon adsorption of C14E6 on a substrate. | Provides a direct measure of the net dipole moment of the adsorbed surfactant layer, indicating molecular orientation. |
| Work Function (ΔΦ) | A change in the work function of the substrate. | Reflects the modification of the surface electronic properties by the adsorbed C14E6 molecules. wikipedia.org |
Table 1: Representative Data from Electrochemical and Interfacial Potential Measurements of Hexaethylene Glycol Monotetradecyl Ether
Computational and Theoretical Modeling in Research
Molecular Dynamics (MD) Simulations of Interfacial and Micellar Systems
Molecular dynamics (MD) simulations offer a powerful lens to examine the structure and dynamics of surfactant molecules at interfaces and within micelles. These simulations, ranging from all-atom to coarse-grained resolutions, provide a detailed picture of processes that are often difficult to probe experimentally.
Coarse-grained (CG) models, such as the MARTINI force field, are particularly effective for studying the large-scale self-assembly of polyoxyethylene alkyl ether (CᵢEⱼ) surfactants. acs.org In these models, groups of atoms are represented as single interaction sites, which significantly reduces computational cost and allows for the simulation of longer timescales and larger systems, essential for observing phenomena like micelle formation. mit.educhemrxiv.org These simulations can validate and refine our understanding of surfactant phase behavior by reproducing experimental observations of water-surfactant mixtures. acs.org For instance, simulations can predict how constraints, mimicking immobilization in a polymer matrix, affect the interaction between micelles and hydrophobic molecules, a finding with important implications for drug delivery and water treatment applications. rsc.org
All-atom MD simulations provide a higher level of detail, offering insights into specific molecular interactions, hydration, and the conformational flexibility of surfactant chains. nih.govnih.gov Simulations of related systems, such as dodecylphosphocholine (B1670865) (DPC) micelles, have been used to characterize equilibrium size, shape, and hydration, showing excellent agreement with experimental data from techniques like small-angle X-ray scattering (SAXS). semanticscholar.org These simulations reveal that while the micellar core is largely dehydrated, the flexibility of the alkyl chains leads to dynamic encounters with the solvated outer shell, clarifying long-standing questions about micelle hydration. semanticscholar.org The development of accurate force fields is critical, and methods have been established to create models for the CₙEₘ family that reproduce experimental trends in critical micelle concentration (CMC) and aggregation number. ibm.com
MD simulations are also applied to understand the behavior of surfactants at various interfaces. nih.govnih.govmdpi.com By modeling the system at an atomistic or near-atomistic level, researchers can investigate the orientation of surfactant molecules, the structure of the interfacial water, and the binding energies between the surfactant layer and other phases. nih.gov For example, simulations can reveal the formation of distinct water layers near a micelle's surface—trapped, bound, and bulk-like—with mobility varying significantly with distance from the surfactant headgroups. nih.gov
Application of Regular Solution Theory to Surfactant Mixtures
Regular Solution Theory (RST) is a thermodynamic framework widely used to describe the behavior of mixed surfactant systems. It provides a quantitative measure of the non-ideal interactions between different surfactant molecules within a mixed micelle. nih.gov The theory introduces a single interaction parameter, β, which characterizes the nature and strength of these interactions. mdpi.com
The interaction parameter is derived from the critical micelle concentrations (CMCs) of the pure surfactants and their mixtures. The relationship is described by the following equations:
x₁² * ln( (α₁ * C₁₂ ) / (x₁ * C₁) ) / ( (1 - x₁)² * ln( ( (1 - α₁) * C₁₂ ) / ( (1 - x₁) * C₂ ) ) ) = 1
β = ln( (α₁ * C₁₂ ) / (x₁ * C₁) ) / (1 - x₁)²
Where:
C₁ and C₂ are the CMCs of the pure surfactants 1 and 2.
C₁₂ is the CMC of the mixture at a specific bulk mole fraction, α₁.
x₁ is the mole fraction of surfactant 1 in the mixed micelle, which can be solved for iteratively using the first equation. kobe-u.ac.jp
The value of the interaction parameter, β, indicates the nature of the molecular interactions:
β < 0 : Synergistic interaction (attractive forces) between the two surfactants, leading to a mixed CMC that is lower than the ideal value. This is often desirable in practical applications.
β > 0 : Antagonistic interaction (repulsive forces) between the surfactants.
β = 0 : Ideal mixing, where the surfactants mix without any specific interaction. mdpi.com
RST has been successfully applied to binary mixtures containing hexaethylene glycol monododecyl ether (C₁₂E₆), a close structural analog of C₁₄E₆. For instance, in mixtures of C₁₂E₆ and the sugar-based surfactant n-dodecyl-β-D-maltoside (β-C₁₂G₂), the interaction was found to be ideal (β ≈ 0). nih.gov In contrast, mixtures of C₁₂E₆ with cationic surfactants like tetradecyltrimethylammonium bromide (TTAB) exhibit synergistic behavior with negative β values. nih.gov
| Surfactant 1 | Surfactant 2 | Interaction Parameter (β) | Interaction Type | Reference |
|---|---|---|---|---|
| C₁₂E₆ | n-dodecyl-β-D-maltoside (β-C₁₂G₂) | ~0 | Ideal | nih.gov |
| C₁₂E₆ | Dodecyl trimethylammonium bromide (C₁₂TAB) | Weakly Interacting | Non-ideal | nih.gov |
| C₁₂E₆ | Tetradecyltrimethylammonium bromide (TTAB) | Negative | Synergistic | nih.gov |
The theory can also be extended to calculate the activity coefficients of each component in the mixed micelle, providing further insight into the thermodynamic stability of the system. nih.gov
Modeling of Micellar Shapes and Interactions
The shape, size, and interaction of micelles formed by hexaethylene glycol monotetradecyl ether and its homologs are critical to their function. These characteristics are investigated using a combination of experimental techniques, primarily small-angle neutron and X-ray scattering (SANS and SAXS), and theoretical modeling. semanticscholar.orgnih.gov
For nonionic surfactants like C₁₂E₆, models often need to account for a coexistence of different micellar shapes. nih.gov A common approach is to model the scattering data using a combination of spherical and spherocylindrical (rod-like) core-shell particles. This has been shown to accurately describe systems of pure C₁₂E₆ as well as its mixtures. nih.gov
Key parameters derived from these models include:
Aggregation Number (Nagg): The average number of surfactant molecules in a single micelle.
Micelle Dimensions: For spherical micelles, the core and shell radii. For cylindrical micelles, the cylinder length and cross-sectional radius.
Interaction Potentials: Describing the forces between micelles, which can be attractive or repulsive and influence the solution's phase behavior.
Studies on C₁₂E₆ have revealed that while small, globular micelles may exist, the system is often dominated by elongated, rod-like micelles that grow in length with increasing surfactant concentration. nih.gov The presence of another surfactant can significantly alter these structures. For example, when mixed with C₁₂E₆, the behavior of n-dodecyl-β-D-maltoside (which normally forms small, disk-shaped micelles) is dominated by C₁₂E₆, leading to the formation of elongated mixed micelles. nih.gov
| Property | Finding | Model/Technique | Reference |
|---|---|---|---|
| Micellar Shape | Coexistence of spherical and spherocylindrical micelles. | Simultaneous SANS/SAXS data fitting | nih.gov |
| Concentration Effect | Cylindrical micelles grow in length with increasing surfactant concentration. | SLS and SANS/SAXS analysis | nih.gov |
| Structure of Elongated Micelles | Described by a core-shell spherocylindrical model. | SANS/SAXS modeling | nih.gov |
These models not only provide a static picture but also help understand the dynamics of micellar growth and the factors that drive transitions from spherical to cylindrical or other shapes, which is fundamentally linked to the packing of the surfactant molecules.
Theoretical Frameworks for Adsorption Layers at Interfaces
The behavior of surfactants at interfaces, such as the air-water interface, is described by theoretical adsorption models that relate the bulk concentration to surface tension and the structure of the adsorbed monolayer. For polyoxyethylene alkyl ethers like C₁₄E₆, simple models are often insufficient due to the conformational flexibility of the ethylene (B1197577) oxide headgroup.
A significant advancement in this area is the Multistate Adsorption Model . mdpi.comresearchgate.net This model refines simpler theories (which often assume only one or two adsorbed states) by proposing that surfactant molecules can exist in multiple distinct conformational states at the interface, each occupying a different molar area. mdpi.com A molecule lying flat on the surface will occupy a larger area than one oriented perpendicular to it.
The model allows for a spectrum of s different adsorption states, each with its own adsorption equilibrium constant and molar area. This approach has been shown to provide a much better description of the experimental dynamic and equilibrium surface tension data for surfactants like tetraethylene glycol monotetradecyl ether (C₁₄E₄) and octaethylene glycol monotetradecyl ether (C₁₄E₈). mdpi.comresearchgate.net For C₁₄E₄, a model with s=5 states was found to be optimal, while for C₁₄E₈, a model with s=10 states provided the best fit to experimental data, highlighting the increased conformational freedom of the longer ethylene oxide chain. mdpi.com
The model can accurately predict not just the surface tension isotherm but also the surface dilational viscoelasticity, a measure of the adsorption layer's response to expansion and compression, which is highly sensitive to molecular interactions and packing at the interface. researchgate.net
| Surfactant | Optimal Number of States (s) | Key Finding | Reference |
|---|---|---|---|
| C₁₄E₄ | 5 | Provides a significantly better fit to experimental data than a 2-state model. | mdpi.com |
| C₁₄E₈ | 10 | An even larger number of states is required to optimally describe the data, reflecting greater headgroup flexibility. | mdpi.comresearchgate.net |
These advanced theoretical frameworks are crucial for a comprehensive understanding of the thermodynamic properties of the adsorption layer, including the Gibbs free energy, enthalpy, and entropy of adsorption, which dictate the spontaneity and nature of the adsorption process. ibm.com
Complex System Integration and Specialized Research Applications
Role in Unstirred Belousov-Zhabotinsky Reaction Dynamics
The Belousov-Zhabotinsky (BZ) reaction is a well-known example of a nonlinear chemical oscillator, often studied for its complex dynamic behaviors such as periodic and chaotic oscillations. wikipedia.org The reaction involves the catalytic oxidation of an organic species, typically malonic acid, by bromate (B103136) ions in an acidic medium. wikipedia.org In unstirred systems, the interplay between reaction kinetics and diffusion can lead to the formation of intricate spatiotemporal patterns. wikipedia.org Non-ionic surfactants from the polyethylene (B3416737) glycol ether family, such as Hexaethylene glycol monotetradecyl ether, can be introduced into the BZ system to modulate its dynamics.
The addition of non-ionic surfactants like polyethylene glycols significantly impacts the oscillatory parameters of the BZ reaction. researchgate.net Research on similar non-ionic surfactants has shown that at concentrations above their critical micelle concentration (cmc), they can alter the induction period, frequency, and amplitude of the oscillations. researchgate.netnih.govresearchgate.net The presence of micelles formed by the surfactant molecules increases the viscosity of the medium. researchgate.net This increased viscosity can diminish the effects of convection, which in an unstirred system, can disturb the formation of chemical waves. researchgate.net
By increasing the medium's viscosity, the surfactant helps to localize the reaction phases, which can accelerate the reaction rate. researchgate.net The surfactant concentration can act as a control parameter, capable of inducing transitions between different dynamic states, such as moving from chaotic behavior to quasi-periodic or periodic oscillations. researchgate.net Studies on related polyethylene glycol systems have demonstrated that these additives can change the oscillation period and the duration of the oscillatory cycle. researchgate.netresearchgate.net The specific effects are attributed to the ability of the micelles to compartmentalize different reactants and intermediates of the complex BZ reaction mechanism. researchgate.net
Table 1: Observed Effects of Polyethylene Glycol Ethers on Belousov-Zhabotinsky (BZ) Reaction Parameters
| Parameter | Observed Influence of Surfactant Addition | Scientific Rationale |
| Oscillation Period | Decreases as surfactant concentration increases beyond the critical micelle concentration. researchgate.net | Micellar environment affects the concentration and interaction of reactants and intermediates. researchgate.net |
| Medium Viscosity | Increases with surfactant concentration. researchgate.net | Formation of micellar aggregates hinders fluid movement. researchgate.net |
| System Dynamics | Can induce a transition from chaotic to periodic oscillations. researchgate.net | Increased viscosity suppresses convective transport, allowing reaction-diffusion dynamics to dominate. researchgate.net |
| Wave Propagation | Can cause a transition from traveling waves to standing waves or bulk oscillations. researchgate.net | Altered reaction kinetics and diffusion rates due to the micellar medium. researchgate.net |
Research on Biological Material Extracts (e.g., Plant Phytochemicals)
The extraction of bioactive compounds, or phytochemicals, from plant materials is a critical step in the development of many pharmaceutical and nutraceutical products. The efficiency of this process often depends on the solvent system used and its ability to solubilize the target compounds. nih.gov Hexaethylene glycol monotetradecyl ether, as a non-ionic surfactant, offers a valuable tool in this field through a process known as micellar-enhanced extraction.
Surfactant molecules are amphiphilic, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In an aqueous solution above a specific concentration (the critical micelle concentration), these molecules self-assemble into spherical structures called micelles. nih.gov The micelles have a hydrophobic core and a hydrophilic surface. nih.gov This structure allows them to encapsulate non-polar or sparingly soluble compounds (like many phytochemicals) within their core, while the hydrophilic exterior keeps the entire micelle dissolved in the aqueous solvent. nih.govicrc.ac.ir
This mechanism can significantly enhance the extraction efficiency of hydrophobic phytochemicals from plant matrices into an aqueous medium. nih.govicrc.ac.ir The use of non-ionic surfactants like Hexaethylene glycol monotetradecyl ether is often preferred because they are generally less harsh on biological materials compared to ionic surfactants. icrc.ac.ir This method provides an alternative to using potentially toxic organic solvents, aligning with the principles of green chemistry. Research has shown that aqueous solutions of non-ionic surfactants can be more efficient at extracting polyphenolic compounds than conventional solvents. nih.gov
Table 2: Comparison of Extraction Methodologies for Plant Phytochemicals
| Extraction Method | Principle | Potential Role of Hexaethylene glycol monotetradecyl ether |
| Maceration | Soaking plant material in a solvent to soften tissues and release compounds. | Can be used as the solvent medium (micellar solution) to improve the solubilization of hydrophobic compounds. |
| Soxhlet Extraction | Continuous extraction of a compound from a solid material into a liquid solvent. | The surfactant solution can be used as the extracting solvent to increase the yield of non-polar phytochemicals. researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | When a surfactant solution is used as the solvent, UAE can accelerate the formation of micelles and the encapsulation of target compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | The use of a micellar solution can work synergistically with microwave heating to improve extraction efficiency and speed. |
Q & A
Q. What are the recommended safety protocols for handling hexaethylene glycol monotetradecyl ether in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and impervious lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation of aerosols or vapors .
- Spill Management : Absorb spills with inert materials (e.g., bentonite) and decontaminate surfaces with ethanol .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Q. How should hexaethylene glycol monotetradecyl ether be stored to ensure long-term stability?
Methodological Answer:
Q. What are the primary research applications of hexaethylene glycol monotetradecyl ether in academic studies?
Methodological Answer:
- Membrane Protein Studies : Used to solubilize and stabilize proteins for structural analysis (e.g., cryo-EM, X-ray crystallography) due to its amphiphilic structure .
- Analytical Chemistry : Serves as an analytical standard in LC-Q-Orbitrap-MS for detecting co-formulants in plant protection products .
- Surfactant Research : Investigated for micelle formation and phase behavior in aqueous systems using techniques like thermal diffusion forced Rayleigh scattering (TDFRS) .
Advanced Research Questions
Q. How can researchers address discrepancies in thermal diffusion data when studying hexaethylene glycol monotetradecyl ether using TDFRS?
Methodological Answer:
- Dye Interference Mitigation : Avoid using absorbing dyes (e.g., rhodamine B) in TDFRS experiments, as they can induce secondary modes in concentration gratings. Validate results with dye-free methods like dynamic light scattering (DLS) .
- Temperature Control : Conduct experiments at multiple temperature gradients to isolate thermal diffusion coefficients (D) from artifacts .
Q. What methodological considerations are critical when using LC-Q-Orbitrap-MS to analyze hexaethylene glycol monotetradecyl ether in co-formulant mixtures?
Methodological Answer:
- Ionization Optimization : Use electrospray ionization (ESI) in positive mode with ammonium acetate as a mobile-phase additive to enhance ionization efficiency .
- Chromatographic Separation : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve co-eluting surfactants .
- Quantification : Use internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure accuracy at trace concentrations .
Q. How does the alkyl chain length of glycol ether surfactants influence their phase behavior in aqueous solutions, and how can this be experimentally characterized for hexaethylene glycol monotetradecyl ether?
Methodological Answer:
- Critical Micelle Concentration (CMC) Determination : Use surface tension measurements (Wilhelmy plate method) or fluorescence spectroscopy (pyrene probe) to compare CMC values with analogs (e.g., C12E6 vs. C14E6) .
- Phase Diagram Mapping : Conduct temperature-dependent dynamic light scattering (DLS) to identify cloud points and micellar transitions .
Q. What strategies can mitigate interference from decomposition products during high-temperature applications of hexaethylene glycol monotetradecyl ether?
Methodological Answer:
Q. How can researchers resolve the lack of ecological toxicity data for hexaethylene glycol monotetradecyl ether?
Methodological Answer:
- OECD Guideline Compliance : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC values .
- PBT Assessment : Evaluate persistence (OECD 301F biodegradation test), bioaccumulation (log K modeling), and toxicity (QSAR tools) to fill data gaps .
Data Contradictions and Gaps
- Ecological Data : No persistence, bioaccumulation, or toxicity data available, necessitating hypothesis-driven testing .
- Decomposition Products : Limited information on non-combustion decomposition; recommend GC-MS studies under controlled pyrolysis .
- Physical Properties : Key parameters (CMC, melting point) are unreported; prioritize experimental characterization for accurate modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
